![molecular formula C16H25N3O2 B6640488 2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone, commonly known as HU-308, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic effects. This compound is a selective agonist of the CB2 receptor, which is primarily found in immune cells and has been implicated in various physiological processes.
Mécanisme D'action
The CB2 receptor is a G protein-coupled receptor that is primarily expressed in immune cells. Activation of this receptor has been shown to modulate immune function and reduce inflammation. HU-308 selectively binds to the CB2 receptor, leading to downstream signaling that mediates its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, HU-308 has also been shown to have analgesic properties. This compound has been found to reduce pain in various animal models, suggesting that it may be a potential treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HU-308 in laboratory experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of immune cells. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which may limit its potential use in therapeutic applications.
Orientations Futures
There are several future directions for research on HU-308. One area of interest is the potential use of this compound in the treatment of inflammatory bowel disease, which is characterized by chronic inflammation in the gastrointestinal tract. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which will be important for its potential use in clinical settings. Finally, research on the potential use of HU-308 in combination with other compounds may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of HU-308 involves several steps, starting with the reaction of 2-cyclohexenone with hydroxylamine to form 2-cyclohexenone oxime. This is then reacted with 2-(1H-imidazol-2-yl)piperidine to form the final product, HU-308.
Applications De Recherche Scientifique
HU-308 has been studied for its potential therapeutic effects in various disease models. Research has shown that this compound has anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c20-14(12-16(21)7-3-1-4-8-16)19-11-5-2-6-13(19)15-17-9-10-18-15/h9-10,13,21H,1-8,11-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSXFTFDGYISCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCCCC2C3=NC=CN3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.